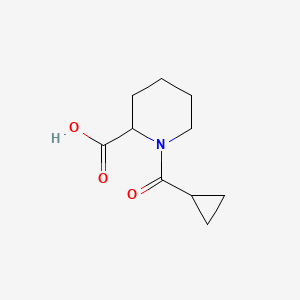![molecular formula C21H18N6O2 B2726694 (E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578736-15-9](/img/structure/B2726694.png)
(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The Combes/Conrad–Limpach reaction is one of the well-known classical synthesis protocols used for the construction of the principal quinoxaline scaffold .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The molecular structure of quinoxaline derivatives can be analyzed using techniques like infrared and ultraviolet–visible spectroscopy, 1H NMR, mass spectrometry, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can be influenced by their specific structure and functional groups. For example, some quinoxaline derivatives have been found to exhibit light-emitting properties .Aplicaciones Científicas De Investigación
Chemo-sensing Applications
Schiff bases, such as the compound , have gained attention as analytical tools due to their diverse applications. In this context, let’s explore their role as chemo-sensors:
Synthesis and Characterization: The compound can be synthesized and characterized using techniques like UV-vis spectroscopy and electrochemical studies . These methods help determine its sensing properties.
Metal Ion Detection: Schiff bases can selectively detect biologically important metal ions. For instance, the compound may exhibit redshifts in absorption maxima upon binding with Cu^2+, Zn^2+, and Ni^2+ ions. Electrochemical studies reveal quasi-reversible redox processes, indicating complex formation with these metal ions. The binding mechanism involves metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer .
Medicinal Chemistry Applications
The compound’s structural features make it relevant for medicinal chemistry research:
Antimicrobial Activity: Explore its antimicrobial effects. Computational analyses can predict interactions with microbial enzymes or cell membranes .
Material Science Applications
Consider the compound’s applications in material science:
- Thin Films and Surface Modification : Investigate its use in forming thin films or modifying surfaces. The compound’s functional groups could facilitate adsorption onto metal surfaces .
Biological Studies
Explore its biological relevance:
- Enzyme Inhibition : Investigate whether it inhibits specific enzymes. For example, computational studies could predict its interaction with enzymes involved in disease pathways .
Mecanismo De Acción
Direcciones Futuras
Quinoxaline derivatives have a wide range of biological activities and potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industry . Future research could focus on designing and synthesizing new quinoxaline derivatives with improved properties and activities.
Propiedades
IUPAC Name |
2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-2-11-23-21(29)17-18-20(26-15-9-5-4-8-14(15)25-18)27(19(17)22)24-12-13-7-3-6-10-16(13)28/h2-10,12,28H,1,11,22H2,(H,23,29)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNVALPNPMBFI-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)
![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)


![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)
![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)

![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)

